1-[(Benzyloxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic acid
Description
Molecular Architecture and IUPAC Nomenclature
The compound features a piperidine ring substituted at three positions:
- Position 1 : A benzyloxycarbonyl (Cbz) protecting group, which shields the nitrogen atom during synthetic processes.
- Position 2 : A carboxymethyl (-CH₂COOH) side chain, introducing additional acidity and hydrogen-bonding capacity.
- Position 4 : A carboxylic acid (-COOH) moiety, enhancing hydrophilicity and enabling salt formation.
The IUPAC name, 2-(carboxymethyl)-1-(phenylmethoxycarbonyl)piperidine-4-carboxylic acid , reflects this substitution pattern. The numbering begins at the nitrogen atom, with the Cbz group at position 1, the carboxymethyl group at position 2, and the carboxylic acid at position 4. The stereochemistry remains unspecified in available literature, though analogous piperidine derivatives often exhibit axial-equatorial preferences for bulky substituents.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₉NO₆ | |
| Molecular Weight (g/mol) | 321.32 | |
| Exact Mass | 321.1212 | |
| SMILES | C1CN(C(CC1C(=O)O)CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Properties
Molecular Formula |
C16H19NO6 |
|---|---|
Molecular Weight |
321.32 g/mol |
IUPAC Name |
2-(carboxymethyl)-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C16H19NO6/c18-14(19)9-13-8-12(15(20)21)6-7-17(13)16(22)23-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,18,19)(H,20,21) |
InChI Key |
ZTSFCVFCKWEBQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(CC1C(=O)O)CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Benzyloxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced via a nucleophilic substitution reaction using benzyl chloroformate as the reagent.
Carboxymethylation: The carboxymethyl group can be introduced through a carboxylation reaction using chloroacetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-[(Benzyloxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Benzyl chloroformate, chloroacetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(Benzyloxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic acid is a synthetic compound with a piperidine ring and various functional groups, making it of interest in medicinal chemistry. It has the molecular formula and a molecular weight of 321.32 g/mol.
Scientific Research Applications
1-[(Benzyloxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid is a synthetic organic compound with the molecular formula and a molecular weight of 263.29 g/mol.
Applications
- Chemistry It is used as an intermediate in synthesizing complex organic molecules, including agrochemicals and pharmaceuticals.
- Biology Due to its structural similarity to biologically active molecules, it is used in studying receptor ligands and enzyme inhibitors.
- Medicine It serves as a precursor in synthesizing potential drug candidates, particularly in developing analgesic and anti-inflammatory agents.
- Industry It is used to produce specialty chemicals and materials.
Reactions
1-[(Benzyloxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid can be oxidized using strong oxidizing agents like potassium permanganate () to form corresponding carboxylic acids. Reduction reactions using agents like lithium aluminum hydride () can convert the carboxylic acid groups to alcohols. Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.
Mechanism of Action
The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. The carboxymethyl group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
1-[(Benzyloxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid can be compared with similar compounds such as 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid, which lacks the carboxymethyl group, making it less versatile in certain synthetic applications. N-Cbz-4-piperidinecarboxylic acid is similar and is used as an intermediate in organic synthesis but has different reactivity because it lacks the carboxymethyl group. The uniqueness of 1-[(Benzyloxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid lies in its dual functional groups, which provide a broader range of reactivity and applications in synthetic chemistry.
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group may act as a protecting group, while the carboxymethyl group can participate in various biochemical reactions. The piperidine ring provides structural stability and can interact with biological receptors.
Comparison with Similar Compounds
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid (CAS 10314-98-4)
- Molecular Formula: C₁₄H₁₇NO₄
- Molecular Weight : 263.28 g/mol
- Key Differences : Lacks the 2-(carboxymethyl) substituent present in the target compound.
- Physical Properties : Melting point of 78–81°C; purity ≥97% .
- Safety : Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) .
- Applications : Used as a building block in organic synthesis, particularly where a single carboxylic acid group suffices for conjugation.
2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic Acid (CAS 63845-28-3)
- Similarity Score : 0.87 .
- Structural Features : Contains a Cbz group at the 1-position and an acetic acid substituent at the 4-position instead of the 2-(carboxymethyl) group.
- Implications : The shifted carboxylic acid position may alter binding affinity in medicinal chemistry applications compared to the target compound.
1-Benzylpiperidine-4-carboxylic Acid (CAS 10315-07-8)
1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic Acid (CAS 261777-31-5)
- Protecting Group: tert-Butoxycarbonyl (Boc), which is acid-labile, unlike the hydrogenolysis-sensitive Cbz group.
- Safety : Classified for acute oral toxicity (H302) and respiratory irritation (H335) .
Physicochemical and Functional Comparisons
Molecular Weight and Acidity
Protecting Group Stability
Biological Activity
1-[(Benzyloxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic acid is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a piperidine ring and various functional groups, positions it as a candidate for various biological activities, including enzyme inhibition and receptor interaction.
- Molecular Formula : C16H19NO6
- Molecular Weight : 321.32 g/mol
- CAS Number : 2059974-65-9
The compound features a benzyloxycarbonyl group and carboxymethyl groups, which contribute to its reactivity and biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group serves as a protecting group, facilitating selective reactions at other functional sites. The carboxymethyl group enhances hydrogen bonding and ionic interactions, which can influence binding affinity and overall reactivity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, including resistant strains. Its structure suggests potential interactions with bacterial cell membranes or essential metabolic pathways.
- Enzyme Inhibition : The compound has been studied for its role as an enzyme inhibitor, particularly in pathways relevant to inflammation and pain management.
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, indicating potential for development as an anticancer agent.
Case Studies
-
Antimicrobial Evaluation :
- A study evaluated the antimicrobial properties of structurally similar compounds, reporting minimum inhibitory concentrations (MICs) ranging from 1 to 8 µM against both gram-positive and gram-negative bacteria. These findings suggest that this compound may possess comparable activity.
-
Cytotoxicity Tests :
- In vitro tests on cancer cell lines (e.g., MDA-MB-231 and HepG2) indicated that certain derivatives exhibited IC50 values between 2.43–14.65 µM, highlighting the potential of this compound in cancer therapy.
Comparative Analysis
| Compound Name | Structure | Biological Activity | Reference |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer | |
| N-Cbz-piperidine-4-carboxylic acid | Similar structure without carboxymethyl group | Limited versatility | |
| 1-Cbz-piperidine-4-carboxylic acid | Lacks carboxymethyl group | Less effective in certain applications |
Q & A
Q. Methodological Answer :
- Waste Classification : Classify as organic hazardous waste due to potential ecotoxicity.
- Disposal Protocol : Incinerate at ≥1000°C in a licensed facility. Avoid aqueous disposal to prevent contamination .
Advanced: What analytical challenges arise in quantifying degradation products?
Q. Methodological Answer :
- HPLC Challenges : Degradation products (e.g., benzyl alcohol from Cbz cleavage) may co-elute with the parent compound. Use a gradient elution (e.g., 10–90% acetonitrile in 20 minutes) to improve resolution .
- MS Detection : Degradants with low molecular weight (e.g., piperidine fragments) require high-sensitivity MS/MS systems .
Advanced: How can computational modeling predict interactions with biological targets?
Q. Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model binding to enzymes (e.g., metalloproteases). The carboxymethyl group often coordinates with Zn²⁺ in active sites .
- MD Simulations : Assess conformational stability of the piperidine ring under physiological conditions (e.g., 310 K, 1 atm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
